molecular formula C10H18O2 B14552134 Methyl 2-(propan-2-yl)hex-3-enoate CAS No. 62243-60-1

Methyl 2-(propan-2-yl)hex-3-enoate

Cat. No.: B14552134
CAS No.: 62243-60-1
M. Wt: 170.25 g/mol
InChI Key: JTLTYCRKNKKKRY-UHFFFAOYSA-N
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Description

Methyl 2-(propan-2-yl)hex-3-enoate is an unsaturated ester characterized by a hex-3-enoate backbone with a methyl ester group at position 1 and an isopropyl substituent at position 2. This structure confers unique steric and electronic properties, influencing its reactivity, solubility, and crystallographic behavior.

Properties

CAS No.

62243-60-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl 2-propan-2-ylhex-3-enoate

InChI

InChI=1S/C10H18O2/c1-5-6-7-9(8(2)3)10(11)12-4/h6-9H,5H2,1-4H3

InChI Key

JTLTYCRKNKKKRY-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(C(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(propan-2-yl)hex-3-enoate can be synthesized through the esterification of 2-(propan-2-yl)hex-3-enoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propan-2-yl)hex-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Methyl 2-(propan-2-yl)hex-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(propan-2-yl)hex-3-enoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with biological molecules. The compound’s reactivity is influenced by the presence of the double bond and the isopropyl group, which can affect its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Methyl 2-[2-(benzyloxycarbonylamino)-propan-2-yl]-5-hydroxy-6-methoxypyrimidine-4-carboxylate (): Contains a pyrimidine ring and benzyloxycarbonylamino group, introducing additional hydrogen-bonding sites (O–H···O) that stabilize its crystal lattice . Molecular weight: 375.38 g/mol; crystal system: monoclinic, space group P2₁/n .

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate (): Features a V-shaped geometry due to a 43.1° dihedral angle between aromatic rings, with intramolecular O–H···O hydrogen bonds influencing conformation . Crystal parameters: a = 10.540(2) Å, b = 12.927(3) Å, c = 13.751(3) Å, β = 109.74(3)°, V = 1763.5(6) ų .

Functional Group and Property Analysis

Property Methyl 2-(propan-2-yl)hex-3-enoate Pyrimidine-Based Analogs ()
Backbone Unsaturated hex-3-enoate Pyrimidine ring with ester substituents
Key Functional Groups Ester, isopropyl, double bond Ester, hydroxyl, benzyloxycarbonylamino
Hydrogen Bonding Likely intermolecular C–H···O (inferred) Intra- and intermolecular O–H···O bonds
Crystal Packing Less polar; weaker interactions Stabilized by N–H···O and O–H···O networks
Molecular Weight (g/mol) ~184 (estimated) 375.38

The unsaturated hex-3-enoate backbone in the target compound likely reduces steric hindrance compared to pyrimidine-based analogs, enhancing flexibility. However, the absence of aromatic or polar groups (e.g., hydroxyl or benzyloxycarbonylamino) may limit hydrogen-bonding capacity, resulting in lower melting points and higher volatility compared to analogs in and .

Crystallographic and Computational Insights

  • Software Tools : The SHELX suite (e.g., SHELXL for refinement) and ORTEP-3 for graphical representation are critical for resolving hydrogen-bonding patterns and molecular conformations in related esters .
  • Hydrogen-Bond Analysis: Etter’s graph-set methodology () highlights how hydrogen-bond networks in analogs dictate crystal stability, a factor less pronounced in the target compound due to its reduced polarity .

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